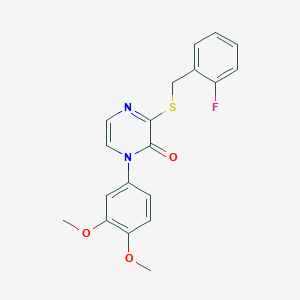

1-(3,4-dimethoxyphenyl)-3-((2-fluorobenzyl)thio)pyrazin-2(1H)-one

Description

1-(3,4-Dimethoxyphenyl)-3-((2-fluorobenzyl)thio)pyrazin-2(1H)-one is a pyrazinone derivative featuring a 3,4-dimethoxyphenyl group at position 1 and a 2-fluorobenzylthio moiety at position 2. The compound’s structure combines electron-rich aromatic systems (dimethoxy groups) with a fluorinated thioether, which may enhance its pharmacokinetic properties, such as metabolic stability and membrane permeability. Pyrazinone scaffolds are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, including kinases and enzymes involved in proliferative or inflammatory pathways .

Propriétés

IUPAC Name |

1-(3,4-dimethoxyphenyl)-3-[(2-fluorophenyl)methylsulfanyl]pyrazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2O3S/c1-24-16-8-7-14(11-17(16)25-2)22-10-9-21-18(19(22)23)26-12-13-5-3-4-6-15(13)20/h3-11H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJKJCNBYHZOITF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2C=CN=C(C2=O)SCC3=CC=CC=C3F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparaison Avec Des Composés Similaires

Aromatic Ring Modifications

- 1-(3,4-Dimethoxyphenyl)-3-((4-methylbenzyl)thio)pyrazin-2(1H)-one (): Key Difference: Replaces the 2-fluorobenzylthio group with a 4-methylbenzylthio moiety. No bioactivity data are available for direct comparison .

- 3-(3,4-Dimethylphenyl)pyrazin-2(1H)-one (): Key Difference: Lacks the thioether side chain and features a 3,4-dimethylphenyl group.

Thioether Side Chain Modifications

- 1-(3-Chlorophenyl)-6-((2-hydroxyethyl)thio)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (HS43) (): Key Difference: Incorporates a hydroxyethylthio group and a pyrazolopyrimidinone core. Impact: The hydroxyl group introduces hydrogen-bonding capacity, which may improve solubility but reduce lipophilicity compared to the 2-fluorobenzylthio group .

- 2-(1-(4-Amino-3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one (): Key Difference: Features a methylthio group and a fused chromenone system. Impact: The chromenone extension may enhance planar stacking interactions with target proteins, while the methylthio group offers moderate hydrophobicity .

Antiproliferative Derivatives

Tepotinib analogs (e.g., 11a, 11b, 18, 22 in ) share a pyrazinone core but incorporate pyrimidinyl and cyanophenyl substituents. These compounds exhibit antiproliferative activity, with purities >98% achieved via TC-C18 chromatography . The target compound’s 2-fluorobenzylthio group may confer distinct selectivity profiles due to fluorine’s electronegativity and steric effects.

Kinase Inhibitors

Onatasertib (), a dihydropyrazino-pyrazinone, targets mTOR pathways. Its trans-4-methoxycyclohexyl group enhances conformational rigidity, contrasting with the target compound’s flexible 2-fluorobenzylthio chain. Such structural differences highlight the pyrazinone scaffold’s adaptability in kinase inhibitor design .

Data Tables

Table 1: Structural and Physicochemical Comparison

Research Findings and Implications

- Fluorine Effects : The 2-fluorobenzylthio group in the target compound likely improves metabolic stability and target binding via hydrophobic and electrostatic interactions, as seen in fluorinated kinase inhibitors (e.g., ) .

- Methoxy vs. Methyl Substituents : 3,4-Dimethoxyphenyl groups (target compound) may enhance solubility compared to 3,4-dimethylphenyl analogs () but reduce steric accessibility .

- Synthetic Challenges: High-purity pyrazinones require advanced chromatography (e.g., ), while fluorinated analogs demand precise handling of boronates or palladium catalysts () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.